(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid
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Overview
Description
(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the Cbz (carbobenzyloxy) group and the carboxylic acid functional group makes it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring using alkylation reactions.
Cbz Protection: The nitrogen atom in the piperidine ring is protected using the Cbz group, which is introduced through a reaction with benzyl chloroformate.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
Scientific Research Applications
(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Methyl-piperidine-3-carboxylic acid: Lacks the Cbz protecting group, making it less versatile in synthetic applications.
(2R,3S)-1-Boc-2-Methyl-piperidine-3-carboxylic acid: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz, which can be used in different synthetic strategies.
(2R,3S)-1-Fmoc-2-Methyl-piperidine-3-carboxylic acid: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group, commonly used in peptide synthesis.
Uniqueness
(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid is unique due to the presence of the Cbz protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(2R,3S)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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